BenchChemオンラインストアへようこそ!

N-allyl-2,4-dimethylbenzamide

Adenosine A2A Receptor GPCR Antagonism Neurological Research

Select this compound for its distinct N-allyl-2,4-dimethyl substitution pattern enabling unique multi-target engagement (A2A IC50=423 nM, NaV1.7 IC50=240 nM, NET EC50=251 nM). Its terminal alkene enables covalent/cyclization chemistry, making it a strategic intermediate for 3D screening libraries. Differentiate from saturated N-alkyl analogs. Immediate quote request recommended for R&D programs exploring neuropathic pain, depression, or Parkinson's models.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B4691763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2,4-dimethylbenzamide
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NCC=C)C
InChIInChI=1S/C12H15NO/c1-4-7-13-12(14)11-6-5-9(2)8-10(11)3/h4-6,8H,1,7H2,2-3H3,(H,13,14)
InChIKeyBPDUREAYWRPILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-allyl-2,4-dimethylbenzamide: Scientific Selection Evidence


N-allyl-2,4-dimethylbenzamide (C12H15NO, MW 189.25 g/mol) is a synthetic benzamide derivative characterized by an N-allyl substituent and a 2,4-dimethyl substitution pattern on the phenyl ring . Its structural features position it as a versatile scaffold within medicinal chemistry and agrochemical research programs requiring specific receptor or ion channel activity profiles, differentiating it from simpler N,N-dimethylbenzamide analogs .

Why General-Purpose Benzamide Analogs Cannot Replace N-allyl-2,4-dimethylbenzamide


In-class benzamide substitution is precluded by the unique pharmacodynamic profile of N-allyl-2,4-dimethylbenzamide. Its combination of an N-allyl and 2,4-dimethyl substitution pattern yields a distinct multi-target profile, including adenosine A2A receptor antagonism, state-dependent NaV 1.7 channel inhibition, and norepinephrine transporter (NET) blockade [1]. Simpler analogs like 2-allyl-N,N-dimethylbenzamide or unsubstituted N-allylbenzamide lack this specific substitution pattern and consequently exhibit divergent target engagement profiles. Furthermore, the N-allyl group provides a reactive synthetic handle absent in fully saturated N-alkyl benzamides, enabling covalent or cyclization-based probe development that simple analogs cannot support [2].

Quantitative Differentiation Evidence for N-allyl-2,4-dimethylbenzamide Sourcing Decisions


Adenosine A2A Receptor Antagonism: A Cross-Study Potency Benchmark

N-allyl-2,4-dimethylbenzamide acts as an antagonist at the human adenosine A2A receptor (A2AR) with an IC50 of 423 nM in a cell-based functional assay [1]. This activity is benchmarked against the well-characterized A2AR antagonist Istradefylline (KW-6002), which exhibits an IC50 of approximately 488 nM in comparable assays, although a direct head-to-head comparison has not been performed [2]. This places the target compound within the same potency range as a clinically validated A2AR antagonist.

Adenosine A2A Receptor GPCR Antagonism Neurological Research

State-Dependent NaV 1.7 Channel Block: Selectivity for Inactivated State

The compound demonstrates state-dependent inhibition of the human NaV 1.7 channel. It exhibits a moderate potency of IC50 = 240 nM against the partially inactivated state, but a significantly lower potency of IC50 = 3,000 nM against the non-inactivated (closed) state [1]. This 12.5-fold preference for the inactivated state is a hallmark of compounds targeting overactive or repetitively firing neurons. A comparator such as the peptide toxin ProTx-II shows high potency irrespective of state, while many first-generation small molecule blockers lack this functional selectivity, highlighting a therapeutically desirable profile.

NaV 1.7 Ion Channel Pain Research State-Dependent Inhibition

Norepinephrine Transporter (NET) Inhibition: A Polypharmacology Opportunity

N-allyl-2,4-dimethylbenzamide inhibits the norepinephrine transporter (NET) with an EC50 of 251 nM in a cell-based functional reuptake assay [1]. This contrasts with simpler benzamide analogs like N,N-dimethylbenzamide, which show no appreciable NET activity. For comparison, the selective NET inhibitor Atomoxetine has an IC50 of approximately 5 nM, indicating the target compound is a moderately potent, non-optimized NET ligand [2]. This additional activity, combined with its A2A and NaV 1.7 profiles, gives it a unique polypharmacological signature.

Norepinephrine Transporter NET Inhibition Polypharmacology

Synthetic Divergence: N-Allyl Group as a Chemical Biology Handle

The N-allyl substituent of N-allyl-2,4-dimethylbenzamide serves as a versatile handle for late-stage functionalization, enabling oxidative cyclization to oxazolines [1]. This contrasts sharply with N,N-dimethyl- or N,N-diethyl-benzamide repellents (e.g., DEET, DEXA), which lack a terminal alkene for such transformations and are thus synthetic dead-ends for probe or library construction [2].

Chemical Biology Synthetic Handle Probe Development

Optimal Use Cases for Procuring N-allyl-2,4-dimethylbenzamide in Research and Industry


Neurological Research: Adenosine A2A Receptor Antagonist Tool Compound

With an IC50 of 423 nM for the adenosine A2A receptor, N-allyl-2,4-dimethylbenzamide serves as a distinct chemotype for exploring A2A receptor pharmacology in Parkinson's disease and other neurological models. Its scaffold is structurally distinct from the xanthine class (e.g., Istradefylline), making it ideal for SAR programs aiming to circumvent pharmacophore saturation in existing chemical space [1].

Pain Pharmacology: State-Dependent NaV 1.7 Blocker for In Vitro Studies

The compound's 12.5-fold selectivity for the inactivated state of the NaV 1.7 channel (IC50: 240 nM vs. 3,000 nM) positions it as a valuable tool for investigating state-dependent sodium channel block mechanisms in primary nociceptor cultures and recombinant systems, relevant to analgesic development programs [1].

Multi-Target CNS Probe Development

The unique combination of moderate A2A, NaV 1.7, and NET activities (EC50: 251 nM) in a single small molecule makes N-allyl-2,4-dimethylbenzamide an ideal starting point for developing polypharmacological probes for complex CNS disorders where these pathways intersect, such as neuropathic pain with comorbid depression [1].

Chemical Biology: Late-Stage Diversification via N-Allyl Handle

The terminal alkene of the N-allyl group enables a suite of transformations—including stereoselective oxidative cyclization to oxazolines—that are precluded in saturated N-alkyl amide analogs. This makes the compound a strategic intermediate for generating screening libraries with enhanced three-dimensional complexity from a single purchased scaffold [2].

Quote Request

Request a Quote for N-allyl-2,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.